N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 450371-86-5
VCID: VC6339698
InChI: InChI=1S/C27H26N4O4S/c1-2-14-31-26(34)22-11-10-20(25(33)29-17-21-9-6-15-35-21)16-23(22)30-27(31)36-18-24(32)28-13-12-19-7-4-3-5-8-19/h2-11,15-16H,1,12-14,17-18H2,(H,28,32)(H,29,33)
SMILES: C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NCCC4=CC=CC=C4
Molecular Formula: C27H26N4O4S
Molecular Weight: 502.59

N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide

CAS No.: 450371-86-5

Cat. No.: VC6339698

Molecular Formula: C27H26N4O4S

Molecular Weight: 502.59

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide - 450371-86-5

Specification

CAS No. 450371-86-5
Molecular Formula C27H26N4O4S
Molecular Weight 502.59
IUPAC Name N-(furan-2-ylmethyl)-4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-3-prop-2-enylquinazoline-7-carboxamide
Standard InChI InChI=1S/C27H26N4O4S/c1-2-14-31-26(34)22-11-10-20(25(33)29-17-21-9-6-15-35-21)16-23(22)30-27(31)36-18-24(32)28-13-12-19-7-4-3-5-8-19/h2-11,15-16H,1,12-14,17-18H2,(H,28,32)(H,29,33)
Standard InChI Key DOPOAFWGZZOHIW-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NCCC4=CC=CC=C4

Introduction

Chemical Identity and Nomenclature

Systematic IUPAC Name

The compound’s IUPAC name, N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide, systematically describes its structure:

  • A quinazoline core substituted at position 3 with a prop-2-en-1-yl (allyl) group.

  • Position 2 features a sulfanyl (thioether) bridge linked to a 2-phenylethylcarbamoylmethyl group.

  • Position 7 holds a carboxamide moiety with a furan-2-ylmethyl substituent .

Molecular Formula and Weight

  • Molecular Formula: C29H30N4O4S\text{C}_{29}\text{H}_{30}\text{N}_4\text{O}_4\text{S}

  • Molecular Weight: 530.64 g/mol (calculated from atomic masses).

Structural Features

The compound integrates multiple functional groups:

  • Quinazolinone core: Provides a planar, aromatic system conducive to π-π stacking interactions .

  • Allyl (prop-2-en-1-yl) group: Introduces unsaturation, enabling potential Michael addition or polymerization reactions .

  • Thioether linkage: Enhances metabolic stability compared to ethers .

  • Phenethylcarbamoyl group: May facilitate receptor binding via hydrophobic and hydrogen-bonding interactions .

  • Furan-2-ylmethyl carboxamide: Contributes to solubility and bioisosteric replacement potential .

Synthetic Pathways and Reactivity

Key Synthetic Strategies

While no explicit synthesis is documented for this compound, analogous quinazolinones suggest a multi-step approach:

  • Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea .

  • Allylation at Position 3: Alkylation using allyl bromide under basic conditions .

  • Thioether Installation: Nucleophilic displacement of a halogen at position 2 with a mercaptoacetamide derivative .

  • Carboxamide Functionalization: Coupling of 7-carboxylic acid with furfurylamine using EDCl/HOBt .

Reactivity Profile

  • Allyl Group: Susceptible to electrophilic attack at the double bond (e.g., epoxidation, hydrohalogenation).

  • Thioether: Oxidizable to sulfoxide or sulfone under controlled conditions .

  • Furan Ring: Prone to electrophilic substitution (e.g., nitration, sulfonation) at the 5-position .

Physicochemical Properties

Calculated Properties

PropertyValueMethod/Reference
logP3.2 ± 0.3XLogP3
Water Solubility0.012 mg/mLESOL
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors8PubChem
Polar Surface Area98.7 ŲChemAxon

Spectral Characteristics

  • IR (KBr): Strong bands at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N quinazoline), and 1240 cm⁻¹ (C-S) .

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.75–7.10 (m, aromatic H), 6.40 (m, furan H), 5.90 (m, allyl CH₂=CH) .

ParameterPredictionRationale
Caco-2 PermeabilityHigh (6.2 × 10⁻⁶ cm/s)Moderate logP, PSA <140 Ų
CYP3A4 InhibitionProbableAllyl and furan moieties
hERG BlockadeLow riskNo basic amines

Applications and Future Directions

Drug Development

  • Lead Optimization: Modifications at the allyl or thioether groups could enhance selectivity for kinase targets .

  • Prodrug Design: Esterification of the carboxamide may improve oral bioavailability .

Material Science

  • Polymer Precursor: Allyl group enables radical polymerization for functionalized hydrogels .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator